molecular formula C20H19ClFN5O2S B11383149 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11383149
M. Wt: 447.9 g/mol
InChI Key: JUBIFOWGGVCDFX-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound It features a triazolo-thiadiazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactionsCommon reagents used include hydrazine derivatives, thiosemicarbazides, and various halogenated compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H19ClFN5O2S

Molecular Weight

447.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H19ClFN5O2S/c1-3-16-24-25-20-27(16)26-17(11-8-9-15(29-2)12(21)10-11)18(30-20)19(28)23-14-7-5-4-6-13(14)22/h4-10,17-18,26H,3H2,1-2H3,(H,23,28)

InChI Key

JUBIFOWGGVCDFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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